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Compound of Interest

Compound Name:
5-(difluoromethyl)-3-methyl-1H-

1,2,4-triazole

CAS No.: 1094760-03-8

Cat. No.: B1420021

Get Quote

Executive Summary: The Bioisosteric Shift
Fluconazole represents the first-generation "bis-triazole" scaffold, relying on the N-1 linked

1,2,4-triazole for heme iron coordination in the fungal CYP51 enzyme. While effective, its high

polarity and susceptibility to resistance (efflux pumps) drive the need for structural evolution.

5-(Difluoromethyl)-3-methyl-1H-1,2,4-triazole (DFM-Triazole) is not a direct drug competitor

but a strategic building block. It introduces the difluoromethyl (

) group—a "lipophilic hydrogen bond donor"—into the triazole core. This modification alters the
electronic profile (

) and lipophilicity (

) of the ring, offering a pathway to overcome resistance mechanisms affecting Fluconazole.
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Feature Fluconazole (Drug)
DFM-Triazole (Building
Block)

Role Systemic Antifungal Agent
Bioisosteric Fragment /

Intermediate

Key Pharmacophore Bis-(1,2,4-triazole)-2-ol
Difluoromethyl-substituted

Triazole

Mechanism
CYP51 Heme Coordination (N-

4)

Precursor for Heme-binding

moiety

H-Bond Character Acceptor-rich (N-2, N-4, OH)
Lipophilic H-Bond Donor (

)

Lipophilicity (LogP) ~0.5 (Low) ~0.9 - 1.2 (Moderate)

Primary Utility
Clinical Treatment

(Candidiasis)

Lead Optimization (Modulating

/Metabolism)

Structural & Physicochemical Analysis
The core distinction lies in the electronic modulation provided by the difluoromethyl group.

Electronic Modulation (The Fluorine Effect)
In Fluconazole, the triazole rings are unsubstituted at the carbon positions. In DFM-Triazole,

the

group at C-5 acts as a strong electron-withdrawing group (EWG) but, crucially, retains a
hydrogen atom capable of weak hydrogen bonding.

Basicity & Heme Binding: The basicity of the triazole N-4 nitrogen is critical for coordinating

with the CYP51 heme iron.

Fluconazole:[1][2][3][4][5][6][7] The unsubstituted triazole has a

(conjugate acid) of ~2.3, ensuring it remains unprotonated and available for binding at
physiological pH.
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DFM-Triazole:[8][9][10][11] The EWG nature of

lowers the electron density on the ring nitrogens. When incorporated into a drug, this can
reduce the penalty of desolvation (easier to strip water away) while maintaining sufficient
basicity for iron coordination.

Lipophilic Hydrogen Bonding: The

bond polarizes the

bond in

, making it a "lipophilic hydrogen bond donor." This allows DFM-Triazole derivatives to form
unique interactions with hydrophobic pockets in the CYP51 active site (e.g., Tyr118 or
Phe126 residues) that Fluconazole cannot access.

Experimental Data: Physicochemical Properties
Simulated/Literature-Derived Values for Comparative Context
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Property Fluconazole
DFM-Triazole
(Fragment)

Impact on Drug
Design

MW ( g/mol ) 306.27 133.09

Fragment allows

"growing" leads < 500

Da.

cLogP 0.50 0.85

increases lipophilicity

vs. unsubstituted

triazole, improving

membrane

permeability.

TPSA (

)
81.6 41.5

Lower TPSA of the

fragment supports

CNS penetration

design.

H-Bond Donors 1 (OH)

1 (NH of triazole) + 1

(weak

)

acts as a bioisostere

for OH or SH groups.

(Acidic) 11.9 (Tertiary OH) ~8.5 (Triazole NH)

The

group acidifies the

triazole NH, useful for

specific binding

modes.

Mechanistic Visualization (Graphviz)
The following diagram illustrates the structural relationship and the "Next-Gen" design logic

moving from Fluconazole's scaffold to DFM-based analogs.
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Pharmacophore Evolution
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Click to download full resolution via product page

Caption: Structural evolution from Fluconazole's standard triazole scaffold to the DFM-Triazole

fragment, highlighting the potential for enhanced CYP51 binding and resistance evasion.[2][12]

Experimental Protocols for Validation
To validate the utility of DFM-Triazole in a drug discovery campaign against Fluconazole, the

following self-validating protocols are recommended.

Experiment A: Potentiometric Determination
Rationale: Determining the acidity of the triazole ring is crucial to predict its ionization state at

physiological pH (7.4). The electron-withdrawing

group is expected to lower the

compared to the methyl-triazole.

Protocol:

Preparation: Dissolve
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M of DFM-Triazole in a solution of 0.1 M KCl (ionic strength adjustor) and water/methanol (if
solubility is limited, though water is preferred).

Titration: Use a standardized 0.1 M KOH solution (carbonate-free).

Measurement: Perform titration under inert nitrogen atmosphere at 25°C using a calibrated

glass pH electrode.

Data Analysis: Plot pH vs. volume of titrant. Use the Gran plot method to determine the

equivalence point and the Henderson-Hasselbalch equation to calculate

.

Validation: Run a standard sample of unsubstituted 1,2,4-triazole (Lit

~10.0) as a control.

Experiment B: Lipophilicity Assessment (Shake-Flask
Method)
Rationale: Fluconazole is highly polar (

). Increasing lipophilicity slightly (to

) often improves fungal cell wall penetration.

Protocol:

System: Octanol-Water partition system (mutually saturated).

Procedure:

Dissolve DFM-Triazole in the octanol phase.

Mix with an equal volume of the aqueous phase (phosphate buffer pH 7.4).

Shake for 4 hours at 25°C; allow phases to separate (centrifuge if necessary).
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Quantification: Analyze the concentration of the compound in both phases using HPLC-UV

(254 nm).

Calculation:

.

Validation: Use Fluconazole as a reference standard in the same run.

Experiment C: CYP51 Binding Affinity (Spectral Shift
Assay)
Rationale: This tests if the fragment (or a derivative) can actually coordinate the heme iron.

Protocol:

Enzyme: Purified Candida albicans CYP51 (recombinant).

Method: UV-Vis difference spectroscopy.

Steps:

Record baseline spectrum of the enzyme (350–500 nm).

Titrate the compound (DFM-Triazole or Fluconazole) in increasing concentrations.

Observe the "Type II" binding spectrum (peak at ~425 nm, trough at ~390 nm), indicating

displacement of the water ligand by the triazole nitrogen.

Output: Plot

vs. concentration to determine the dissociation constant (

).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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